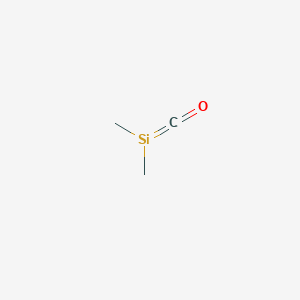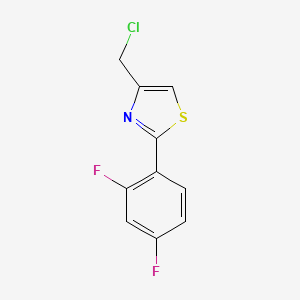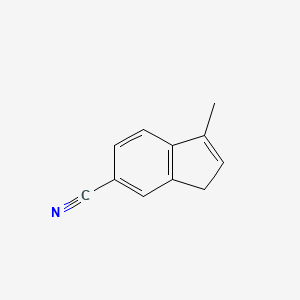![molecular formula C21H32O2 B14300809 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL CAS No. 125151-59-9](/img/structure/B14300809.png)
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL is an organic compound with a complex structure that includes a phenyl ring substituted with a decyloxy group and a butynol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzaldehyde with decyl bromide to introduce the decyloxy group. This is followed by a series of reactions to construct the butynol moiety, including the use of acetylene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-one.
Reduction: Formation of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-ene-2-OL.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the phenyl ring and the butynol moiety allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Decyloxyphenyl)thiophene-2-carboxylic acid
- 2-Methylbutyl 4-{[4-(decyloxy) phenyl]ethynyl}benzoate
Comparison
Compared to similar compounds, 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL is unique due to its specific structural features, such as the butynol moiety
Propiedades
Número CAS |
125151-59-9 |
|---|---|
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
4-(4-decoxyphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C21H32O2/c1-4-5-6-7-8-9-10-11-18-23-20-14-12-19(13-15-20)16-17-21(2,3)22/h12-15,22H,4-11,18H2,1-3H3 |
Clave InChI |
KIESCJVXKMLKTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
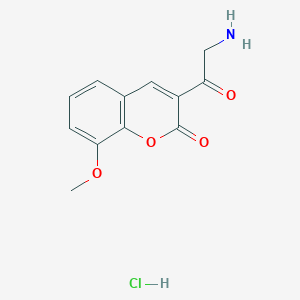
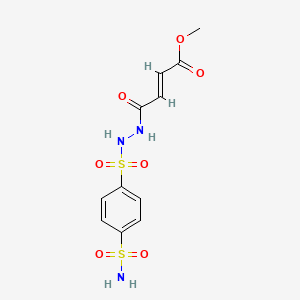
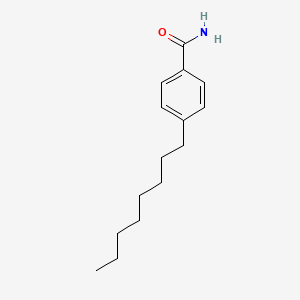


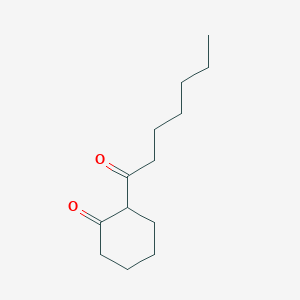
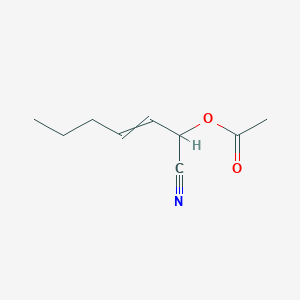
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
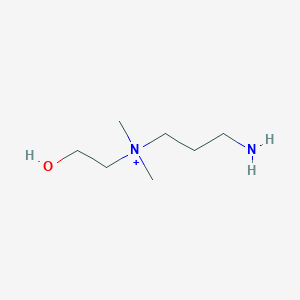
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
